(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran
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Overview
Description
(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran is an organic compound characterized by a tetrahydropyran ring substituted with a prop-1-en-1-yl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with prop-1-en-1-yl derivatives under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where tetrahydropyran is reacted with a prop-1-en-1-yl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The prop-1-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cellular adhesion and migration.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism by which (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may influence cellular processes by binding to receptors or enzymes, thereby modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(But-1-en-1-yl)tetrahydro-2H-pyran
- (E)-2-(Pent-1-en-1-yl)tetrahydro-2H-pyran
- (E)-2-(Hex-1-en-1-yl)tetrahydro-2H-pyran
Uniqueness
(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran is unique due to its specific prop-1-en-1-yl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]oxane |
InChI |
InChI=1S/C8H14O/c1-2-5-8-6-3-4-7-9-8/h2,5,8H,3-4,6-7H2,1H3/b5-2+ |
InChI Key |
RXQQSDLUTUFMLZ-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/C1CCCCO1 |
Canonical SMILES |
CC=CC1CCCCO1 |
Origin of Product |
United States |
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